molecular formula C7H16N2O B3047113 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol CAS No. 1353965-74-8

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol

Cat. No.: B3047113
CAS No.: 1353965-74-8
M. Wt: 144.21
InChI Key: MARNVCJPCUFPRX-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol: is an organic compound with the molecular formula C₆H₁₄N₂O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reduction of pyrrolidin-3-one derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, reduction, and purification to achieve the desired product with high purity and yield .

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: It can be used in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(2-aminoethyl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARNVCJPCUFPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273905
Record name 3-Pyrrolidinemethanol, 1-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-74-8
Record name 3-Pyrrolidinemethanol, 1-(2-aminoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanol, 1-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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